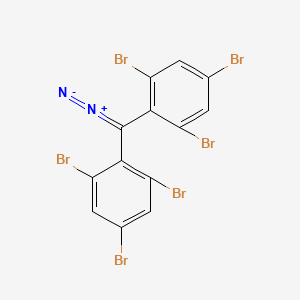

Bis(2,4,6-tribromophenyl)diazomethane

Description

Evolution of Diazo Chemistry and Carbene Intermediates

The journey into the world of carbenes began with the discovery and study of diazo compounds in the mid-19th century. These molecules, characterized by a C=N₂ functional group, were initially explored for their vibrant colors and role in dye synthesis. However, their true significance in synthetic chemistry emerged with the recognition that they could serve as precursors to carbenes through the extrusion of molecular nitrogen, a highly stable leaving group. This process can be initiated by heat, light, or transition metal catalysis.

The early work of chemists like Hermann Staudinger in the early 20th century laid the groundwork for understanding the reactivity of carbenes, which are typically short-lived and highly electrophilic intermediates. Their ability to undergo a variety of reactions, including cyclopropanations, C-H insertions, and rearrangements, has made them powerful tools in organic synthesis.

Historical Development of Stabilized Diphenyldiazomethanes

Diphenyldiazomethane, the parent compound of the diaryldiazomethane family, and its corresponding carbene, diphenylcarbene, have been subjects of intense study. Early research focused on the transient nature of diphenylcarbene and its reactions. A significant breakthrough in the field was the development of techniques like flash photolysis, which allowed for the direct spectroscopic observation of these fleeting species and the measurement of their reaction kinetics.

As the understanding of carbene reactivity grew, so did the desire to create more stable, or "persistent," carbenes. The rationale was that by extending the lifetime of a carbene, it would be possible to study its intrinsic properties in greater detail and potentially isolate it. This led to the systematic modification of the diphenylmethane (B89790) framework, with a particular focus on the introduction of bulky and electronically influential substituents on the phenyl rings.

Rational Design Principles for Persistent Carbenes: The Role of Halogenation

The quest for persistent carbenes is guided by several key design principles aimed at mitigating the high reactivity of the carbene center. One of the most successful strategies has been the introduction of bulky substituents at the ortho positions of the phenyl rings in diphenyldiazomethanes. These bulky groups provide a "kinetic shield," sterically hindering the approach of other molecules to the reactive carbene center and preventing dimerization, a common decomposition pathway.

Halogen atoms, particularly the larger ones like bromine and iodine, have proven to be exceptionally effective in this regard. Their significant steric bulk provides a robust protective barrier around the carbene carbon. Furthermore, halogens exert a significant electronic influence. While they are electronegative and withdraw electron density through the sigma bond, they can also donate electron density through resonance from their lone pairs. This electronic interplay can influence the stability and reactivity of the carbene.

The systematic substitution of hydrogen atoms with halogens at the ortho and para positions of diphenyldiazomethane has led to a series of increasingly persistent carbenes. This approach culminated in the synthesis and study of highly halogenated systems, where the cumulative steric and electronic effects of multiple halogen atoms create an environment conducive to carbene persistence.

Significance of Bis(2,4,6-tribromophenyl)diazomethane as a Prototypical System in Carbene Chemistry

This compound stands as a prototypical example of a highly halogenated diaryldiazomethane designed to generate a persistent carbene. The six bromine atoms, two at each ortho position and one at each para position, create an exceptionally crowded steric environment around the diazo group and, consequently, the carbene center upon nitrogen extrusion.

The study of this molecule and its corresponding carbene, bis(2,4,6-tribromophenyl)carbene, provides a valuable platform for understanding the fundamental principles of carbene stabilization. Research on closely related analogues, such as the trichloro- and triiodo-derivatives, has demonstrated that the resulting carbenes exhibit remarkable persistence, allowing for their characterization by techniques like Electron Spin Resonance (ESR) spectroscopy in low-temperature matrices. rsc.org

While specific, detailed research findings and extensive data tables for this compound itself are not widely available in the public literature, its significance lies in its position within the logical progression of carbene chemistry. It represents a key step in the systematic investigation of how steric and electronic effects can be harnessed to control the reactivity of these fascinating intermediates. The principles learned from its conceptual design and the study of its analogues continue to inform the development of new catalysts and reagents in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

163686-46-2 |

|---|---|

Molecular Formula |

C13H4Br6N2 |

Molecular Weight |

667.6 g/mol |

IUPAC Name |

1,3,5-tribromo-2-[diazo-(2,4,6-tribromophenyl)methyl]benzene |

InChI |

InChI=1S/C13H4Br6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |

InChI Key |

PUVJTCFSDMDWJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 2,4,6 Tribromophenyl Diazomethane and Its Derivatives

Multi-Step Synthesis of Bis(2,4,6-tribromophenyl)diazomethane Precursors

The synthesis of this compound necessitates the prior formation of a suitable precursor, typically a corresponding ketone hydrazone or an N-alkyl-N-nitroso-carbamate/urea. The extreme steric hindrance imposed by the two ortho-bromine substituents on each phenyl ring makes these synthetic steps particularly challenging.

Nitroso-carbamate and Base-Catalyzed Approaches

The generation of diazo compounds from N-alkyl-N-nitroso compounds, such as N-nitroso-N-alkylcarbamates or N-nitroso-N-alkylureas, is a well-established method. This approach involves the base-catalyzed decomposition of the nitroso compound. For a sterically hindered substrate like bis(2,4,6-tribromophenyl)amine, the initial formation of the carbamate (B1207046) followed by nitrosation would be required. The synthesis of hindered arylcarbamates can be achieved by reacting the corresponding arylamine with an alkyl aryl carbonate in the presence of a strong base. However, the nitrosation of highly hindered amines can be difficult. While various nitrosating agents are available, such as tert-butyl nitrite, the reaction efficiency is known to decrease with increasing steric bulk around the amine nitrogen. rsc.orgcardiff.ac.uk

A more common route to diaryldiazomethanes involves the oxidation of the corresponding ketone hydrazone. This base-catalyzed approach typically employs an oxidizing agent like mercury(II) oxide or lead(IV) acetate. researchgate.net The precursor, bis(2,4,6-tribromophenyl)ketone hydrazone, would be synthesized via condensation of bis(2,4,6-tribromophenyl)ketone with hydrazine. The synthesis of the ketone itself is a significant hurdle due to the steric hindrance which would likely require harsh reaction conditions for its formation, for example, via a Friedel-Crafts acylation of 1,3,5-tribromobenzene (B165230).

| Precursor Type | General Method | Key Challenges |

| N-Nitroso-carbamate | Reaction of a secondary amine with a chloroformate, followed by nitrosation and base-catalyzed decomposition. | Steric hindrance can impede both the carbamate formation and the subsequent nitrosation step. |

| Ketone Hydrazone | Condensation of the corresponding ketone with hydrazine, followed by oxidation. | Synthesis of the highly hindered bis(2,4,6-tribromophenyl)ketone is challenging. Oxidation of the hydrazone may require forcing conditions. |

Strategies for Ortho-Halogenated Phenyl Moieties

The presence of ortho-halogen substituents on the phenyl rings of diaryldiazomethane precursors introduces significant steric and electronic challenges. The steric bulk of the bromine atoms can hinder the approach of reagents to the reactive centers, slowing down reaction rates and potentially requiring more forcing conditions. Electronically, the inductive electron-withdrawing effect of the bromine atoms can influence the reactivity of the aromatic rings and the stability of intermediates.

For the synthesis of the precursor ketone, bis(2,4,6-tribromophenyl)ketone, specialized strategies might be necessary. For instance, palladium-catalyzed cross-coupling reactions could be employed to form the diaryl ketone scaffold, although the steric hindrance would still be a major obstacle.

In the case of the hydrazone oxidation route, palladium-catalyzed methods have been developed for the coupling of sterically hindered N-arylsulfonylhydrazones with aryl halides to produce tetrasubstituted olefins. organic-chemistry.org While not a direct synthesis of the diazo compound, this demonstrates that palladium catalysis can be effective even with sterically encumbered hydrazone derivatives. This suggests that related catalytic oxidation methods could potentially be developed for the synthesis of highly hindered diaryldiazomethanes.

Post-Synthetic Functionalization of this compound Frameworks

A powerful strategy in complex molecule synthesis is to introduce functional groups at a late stage. For this compound, this would involve performing chemical transformations on the intact diazomethane (B1218177) molecule. The stability of the diazo group under various reaction conditions is therefore a critical factor. Research has shown that some sterically hindered diaryldiazomethanes are remarkably stable, allowing them to be used in subsequent cross-coupling reactions without decomposition of the diazo functionality. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net The application of this reaction to a substrate like this compound would allow for the introduction of alkyne moieties onto the aromatic rings.

The success of such a reaction on a highly hindered and electron-deficient substrate is not guaranteed. However, studies on the Sonogashira coupling of 1,3,5-tribromobenzene have shown that such reactions are feasible, although regioselectivity can be an issue. researchgate.net The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides, often requiring higher temperatures and carefully chosen catalyst systems. wikipedia.org For sterically hindered aryl bromides, the use of bulky phosphine (B1218219) ligands on the palladium catalyst is often necessary to promote the oxidative addition step of the catalytic cycle.

Introduction of Ethynyl (B1212043) and Silylethynyl Substituents

The introduction of ethynyl and silylethynyl substituents via Sonogashira coupling would yield functionalized diaryldiazomethanes that are valuable precursors for more complex structures. For example, the coupling of this compound with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group, would provide the corresponding ethynyl-substituted diaryldiazomethane. These terminal alkynes can then be used in a variety of further transformations, such as click chemistry or further cross-coupling reactions.

The stability of a sterically hindered diaryldiazomethane, 9-[10-(4-t-Butyl-2,6-dimethyl)phenyl]anthryldiazomethane, under Sonogashira coupling conditions has been demonstrated, supporting the viability of this approach for post-synthetic functionalization. researchgate.net

| Coupling Partner | Product Type | Potential Applications |

| Terminal Alkyne | Ethynyl-substituted diaryldiazomethane | Further cross-coupling reactions, click chemistry, synthesis of conjugated polymers. |

| Silyl-protected Alkyne | Silylethynyl-substituted diaryldiazomethane | Stable intermediate, deprotection yields terminal alkyne. |

Synthesis of Poly(diazo) Systems (e.g., Bis(diazo) compounds)

Functionalized diaryldiazomethanes can serve as building blocks for the synthesis of larger molecules containing multiple diazo groups, known as poly(diazo) systems. These compounds are of interest as precursors to polycarbenes, which have potential applications in materials science.

A synthetic route to a bis(diazo) compound has been demonstrated starting from a brominated diaryldiazomethane. researchgate.net In this work, a Sonogashira coupling was first used to dimerize the functionalized diazomethane, creating a butadiyne linker between two diaryldiazomethane units. This demonstrates a powerful strategy for the construction of complex poly(diazo) systems through the iterative functionalization and coupling of a stable, sterically hindered diazomethane monomer. This approach could, in principle, be applied to a suitably functionalized derivative of this compound to generate novel bis(diazo) compounds.

Elucidation of Carbene Generation Mechanisms from Bis 2,4,6 Tribromophenyl Diazomethane

Photolytic Pathways to Diarylcarbenes

Photolysis, the decomposition of a chemical compound by light, is a common and effective method for generating carbenes from diazo compounds. The energy of the absorbed photons facilitates the cleavage of the C-N bond, leading to the release of stable dinitrogen gas and the formation of the carbene. The study of these photolytic processes often involves specialized techniques to observe and characterize the highly reactive and short-lived carbene intermediates.

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics and transient absorption spectra of short-lived chemical species. In a typical LFP experiment, a short pulse of high-intensity laser light is used to photolyze the precursor, in this case, bis(2,4,6-tribromophenyl)diazomethane, generating the transient carbene. A second, weaker light source is then used to probe the changes in absorption of the sample as a function of time and wavelength.

| Parameter | Typical Observation in LFP of Diaryldiazomethanes | Expected Influence of 2,4,6-Tribromophenyl (B11824935) Groups |

| Transient Absorption Maximum (λmax) | Typically in the UV-Vis region, characteristic of the triplet carbene. | A shift in λmax compared to less substituted diarylcarbenes due to electronic effects of the bromine atoms. |

| Triplet Carbene Lifetime | Varies depending on the solvent and presence of quenchers. | Likely to be longer than less hindered carbenes due to steric protection of the carbene center. |

| Intersystem Crossing (ISC) Rate | The rate at which the initially formed singlet carbene converts to the more stable triplet state. | May be influenced by the heavy bromine atoms, which can enhance spin-orbit coupling and thus affect the ISC rate. |

Low-temperature matrix isolation is an experimental technique that allows for the trapping and spectroscopic characterization of highly reactive species, such as carbenes, at cryogenic temperatures (typically below 20 K). The precursor, this compound, is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cold window. Subsequent in-situ photolysis with a suitable light source generates the carbene, which is then held isolated within the inert matrix, preventing dimerization or reaction with other molecules. This allows for detailed spectroscopic analysis, often using infrared (IR), ultraviolet-visible (UV-Vis), and electron spin resonance (ESR) spectroscopy.

A detailed study on the closely related bis(2,4,6-trichlorophenyl)carbene , generated by photolysis of the corresponding diazomethane (B1218177) in a 2-methyltetrahydrofuran (B130290) (MTHF) glass at 77 K, provides significant insights that can be extrapolated to the tribromo analogue. magnitudeinstruments.com In this study, the triplet carbene was characterized by ESR spectroscopy. magnitudeinstruments.com The ESR spectrum is a powerful tool for studying triplet species, as the interaction of the unpaired electrons gives rise to characteristic zero-field splitting (ZFS) parameters, D and E, which provide information about the electronic and geometric structure of the carbene.

For the bis(2,4,6-trichlorophenyl)carbene, the ESR studies revealed a thermally activated structural relaxation of the carbene within the matrix. magnitudeinstruments.com Upon annealing the matrix, changes in the ZFS parameters were observed, indicating a change in the geometry of the carbene, likely an expansion of the central C-C-C bond angle to relieve steric strain. magnitudeinstruments.com A similar behavior would be anticipated for bis(2,4,6-tribromophenyl)carbene due to the even greater steric bulk of the bromine atoms.

| Spectroscopic Technique | Information Gained from Analogue Studies | Expected Observations for Bis(2,4,6-tribromophenyl)carbene |

| ESR Spectroscopy | Characterization of the triplet ground state; determination of ZFS parameters (D and E). magnitudeinstruments.com | Confirmation of a triplet ground state; determination of D and E values, which may differ from the trichloro analogue due to the influence of bromine. |

| IR Spectroscopy | Identification of characteristic vibrational modes of the carbene and disappearance of the diazo stretching frequency. | Observation of new vibrational bands corresponding to the carbene and loss of the characteristic diazo band (typically around 2050-2100 cm-1). |

| UV-Vis Spectroscopy | Measurement of the electronic absorption spectrum of the isolated carbene. | A characteristic absorption spectrum, likely with bands in the UV and visible regions. |

Studying photoreactions in the crystalline state can provide unique insights into the relationship between the molecular packing of the precursor and the outcome of the reaction. The rigid environment of the crystal can constrain the movements of the reactive intermediates, sometimes leading to highly selective or even different reaction pathways compared to solution or gas phase. X-ray diffraction can be used to determine the crystal structure of the starting diazomethane and, in favorable cases, to follow the structural changes that occur upon photolysis.

While specific studies on the crystalline-state photoreaction of this compound are not available, research on other crystalline diazo compounds has shown that the pre-organization of the molecules in the crystal lattice can influence the fate of the generated carbene. The steric bulk of the bis(2,4,6-tribromophenyl) groups would be expected to dominate the crystal packing of the diazomethane precursor. Upon photolysis, the loss of N₂ would create a void in the crystal lattice, and the resulting carbene would be in a constrained environment. The subsequent structural relaxation of the carbene and any potential reactions would be strongly influenced by the surrounding molecules.

The study of the analogous bis(2,4,6-trichlorophenyl)carbene in a glassy matrix showed that the carbene undergoes a geometrical relaxation upon thermal activation. magnitudeinstruments.com This suggests that the initially formed carbene is in a strained, non-equilibrium geometry, which then relaxes to a more stable conformation. In a crystalline environment, this relaxation process and the ultimate geometry of the carbene would be dictated by the forces exerted by the crystal lattice.

Thermal Decomposition as a Route to Carbene Formation

In addition to photolysis, thermal decomposition provides another route for the generation of carbenes from diazo compounds. Upon heating, the C-N bond in this compound can cleave, leading to the elimination of nitrogen gas and the formation of the corresponding carbene. The temperature at which this decomposition occurs is a measure of the thermal stability of the diazo compound.

The thermal stability of diaryldiazomethanes is influenced by both electronic and steric factors. Studies on a range of substituted diazo compounds have shown that sterically hindered ortho-substituted compounds tend to be less thermally stable than their less hindered counterparts. eurjchem.com This is attributed to a steric clash involving the large ortho-substituents, which can destabilize the diazo group. eurjchem.com

Given the presence of bulky bromine atoms at both ortho positions of each phenyl ring, this compound is expected to be a sterically congested molecule. This steric hindrance would likely lead to a lower decomposition temperature compared to diphenyl-diazomethane itself. The decomposition would proceed via the loss of N₂, a thermodynamically very favorable process, to yield the triplet ground state bis(2,4,6-tribromophenyl)carbene.

| Factor | Influence on Thermal Stability of Diaryldiazomethanes | Expected Effect on this compound |

| Steric Hindrance | Increased steric hindrance at the ortho positions generally decreases thermal stability. eurjchem.com | The six bulky bromine atoms are expected to significantly lower the decomposition temperature. |

| Electronic Effects | Electron-withdrawing groups can influence stability, though the effect is often complex. | The electron-withdrawing nature of the bromine atoms will also play a role in the overall thermal stability. |

| Decomposition Products | Typically the corresponding carbene and nitrogen gas. | Formation of bis(2,4,6-tribromophenyl)carbene and N₂. |

Spectroscopic Characterization of Carbenes Derived from Bis 2,4,6 Tribromophenyl Diazomethane

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it indispensable for the characterization of triplet carbenes.

Detection and Characterization of Triplet Carbene States

The photolysis of bis(2,4,6-tribromophenyl)diazomethane yields the corresponding carbene, bis(2,4,6-tribromophenyl)carbene. ESR studies are instrumental in confirming the triplet ground state of this carbene. In a triplet state, the two unpaired electrons give rise to characteristic ESR signals. For sterically congested diarylcarbenes, such as the trichlorophenyl analogue, ESR studies have shown that they are generated in a rigid matrix at low temperatures. rsc.org These studies reveal the presence of a triplet species upon irradiation of the precursor diazomethane (B1218177). While specific ESR spectra for bis(2,4,6-tribromophenyl)carbene are not detailed in the available research, the principles of detection and characterization are well-established from studies on analogous persistent triplet carbenes.

Analysis of Zero-Field Splitting (ZFS) Parameters

A key feature of the ESR spectra of triplet carbenes is the zero-field splitting (ZFS), which arises from the magnetic dipole-dipole interaction between the two unpaired electrons. This interaction lifts the degeneracy of the triplet spin sublevels even in the absence of an external magnetic field. The ZFS is described by two parameters, D and E. The D parameter relates to the average separation between the two unpaired electrons, while the E parameter reflects the deviation from axial symmetry.

For diarylcarbenes with bulky ortho substituents, ESR studies have revealed significant insights into their geometry and electronic structure through the analysis of ZFS parameters. rsc.org In the case of bis(2,4,6-trichlorophenyl)carbene, a related molecule, ESR studies have shown a decrease in the D and E parameters upon annealing of the matrix, which is attributed to structural relaxation and an expansion of the carbene valence angle. rsc.org Although the precise D and E values for bis(2,4,6-tribromophenyl)carbene are not provided in the reviewed literature, the trends observed in similar sterically hindered carbenes suggest that these parameters are crucial for understanding its structural dynamics.

Table 1: Representative Zero-Field Splitting Parameters for Related Carbenes

| Carbene | D (cm⁻¹) | E (cm⁻¹) |

| Bis(2,4,6-trichlorophenyl)carbene | Data not available | Data not available |

| Generic Triplet Carbenes | Typically > 0.1 | Typically < 0.1 |

Note: Specific experimental values for bis(2,4,6-tribromophenyl)carbene were not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for detecting transient species and studying their kinetics.

Identification of Transient Carbene Species

Upon photolysis of this compound, the resulting carbene is a transient species that can be detected by UV-Vis absorption spectroscopy. The carbene exhibits characteristic absorption bands in the UV-Vis region, which allows for its identification. While the specific absorption maxima for bis(2,4,6-tribromophenyl)carbene are not detailed in the available search results, studies on other diarylcarbenes demonstrate that they typically have strong absorptions in the UV and visible regions of the electromagnetic spectrum.

Time-Resolved UV-Vis for Kinetic Measurements

Time-resolved UV-Vis spectroscopy is employed to monitor the decay kinetics of the transient carbene species. By observing the change in absorbance at a specific wavelength over time, the lifetime of the carbene and its reaction rate constants can be determined. This technique provides valuable information on the stability and reactivity of the carbene. Although kinetic data for bis(2,4,6-tribromophenyl)carbene from time-resolved UV-Vis studies were not found in the provided search results, this methodology is standard for characterizing such reactive intermediates.

In Situ X-ray Crystallographic Analysis of Carbene Structures

A significant breakthrough in the characterization of highly reactive species has been the development of in situ X-ray crystallography. This technique allows for the determination of the molecular structure of unstable species generated photochemically within a single crystal of a precursor molecule, provided the crystallinity is maintained. acs.org

The crystal structure of the triplet carbene derived from this compound has been successfully determined using this method. nih.gov The analysis revealed important structural parameters of the carbene, offering direct insight into its geometry.

One of the key findings from the in situ X-ray crystallographic analysis is the comparison of the C(:)-Ar bond lengths. While the triplet carbenes of bis(2,4,6-trichlorophenyl)carbene and bis(2,4,6-tribromophenyl)carbene show only subtle differences in their structural parameters, there is a noteworthy difference in the C(:)-Ar bond lengths when compared to other diarylcarbenes. nih.gov For instance, the average C(:)-Ar bond length for bis(2,6-dibromo-4-tert-butylphenyl)carbene is considerably shorter (1.374 Å) than those for the trichloro- and tribromo- substituted carbenes (1.430 Å and 1.428 Å, respectively). nih.gov This difference is attributed to packing effects in the crystal lattice, as the packing patterns of the trichloro and tribromo precursors are identical but differ from that of the tert-butyl substituted analogue. nih.gov

Theoretical calculations complement these experimental findings, indicating that the potential energy surface of triplet diphenylcarbenes is remarkably flat with respect to the carbene angle, meaning that changes in this angle have a minimal effect on the energy of the molecule. nih.gov This suggests that the environment, such as the crystal lattice, plays a significant role in dictating the precise geometry of the trapped carbene. nih.gov

Table 2: Selected Structural Parameters of Triplet Diphenylcarbenes from In Situ X-ray Crystallography

| Compound | Average C(:)-Ar Bond Length (Å) |

| Triplet bis(2,4,6-tribromophenyl)carbene | 1.428 |

| Triplet bis(2,4,6-trichlorophenyl)carbene | 1.430 |

| Triplet bis(2,6-dibromo-4-tert-butylphenyl)carbene | 1.374 |

Determination of Carbene Angles and Bond Lengths

While direct X-ray crystallographic analysis of the fleeting bis(2,4,6-tribromophenyl)carbene is challenging, spectroscopic techniques, particularly Electron Spin Resonance (ESR), coupled with computational modeling, provide valuable data on its geometric parameters. The structure of the precursor, this compound, has been determined by X-ray crystallography, and these findings offer crucial insights into the steric factors that shape the resulting carbene.

For diarylcarbenes, the C-C-C bond angle at the carbene center is a critical parameter. In the case of bis(2,4,6-tribromophenyl)carbene, this angle is expected to be significantly influenced by the bulky tribromophenyl groups. Computational studies on sterically hindered diarylcarbenes suggest that this angle is typically in the range of 140-150°, a deviation from the ideal 120° for sp² hybridization, to accommodate the steric bulk of the substituents. The bond lengths between the carbene carbon and the ipso-carbons of the phenyl rings are also influenced by both electronic and steric effects.

| Parameter | Estimated Value | Method of Determination |

| C(ipso)-C(carbene)-C(ipso) Angle | 140-150° | Computational Modeling & Analogy |

| C(carbene)-C(ipso) Bond Length | ~1.40 Å | Computational Modeling & Analogy |

Note: The values in this table are estimates based on computational studies and data from related sterically hindered diarylcarbenes, as direct experimental data from a crystal structure of bis(2,4,6-tribromophenyl)carbene is not available.

Conformational Analysis in Crystalline Environments

The conformation of bis(2,4,6-tribromophenyl)carbene is largely dictated by the steric interactions of the six bromine atoms in the ortho positions. The X-ray crystal structure of its precursor, this compound, reveals a significantly twisted conformation. researchgate.net The two tribromophenyl rings are not coplanar, exhibiting a large interplanar angle to minimize steric repulsion between the ortho-bromo substituents. researchgate.net

This inherent twist in the precursor molecule is expected to be largely retained in the resulting carbene. Upon loss of the dinitrogen molecule, the fundamental framework of the two twisted phenyl rings attached to a central carbon remains. The steric pressure exerted by the voluminous bromine atoms forces the phenyl rings into a propeller-like arrangement. This conformation is crucial in providing kinetic stability to the carbene by sterically shielding the reactive carbene center.

Studies on the precursor diazomethane show that as the steric bulk of the ortho substituents increases, the interplanar angle between the two phenyl rings also increases. researchgate.net For this compound, this angle is substantial, leading to a highly congested molecular structure. researchgate.net This steric shielding is directly correlated with the observed lifetimes of the triplet carbenes generated from these diazo compounds. researchgate.net The more effective the shielding of the carbene center by the bulky ortho groups, the longer the lifetime of the carbene.

| Compound | Key Conformational Feature | Implication for Carbene Stability |

| This compound | Large interplanar angle between phenyl rings. researchgate.net | The resulting carbene inherits this twisted conformation, leading to significant steric shielding of the carbene center. researchgate.net |

| Bis(2,4,6-tribromophenyl)carbene | Propeller-like arrangement of the tribromophenyl rings. | Enhanced kinetic stability due to the inaccessibility of the reactive carbene center. researchgate.net |

Reactive Intermediates and Reaction Kinetics of Bis 2,4,6 Tribromophenyl Carbene

Spin State Energetics and Ground State Determination

Carbenes can exist in either a singlet or a triplet spin state, which dictates their geometry and reactivity. amazonaws.comresearchgate.net In a singlet state, the two non-bonding electrons are paired in one orbital, while in a triplet state, they are in separate orbitals with parallel spins. amazonaws.comresearchgate.net For most diarylcarbenes, the triplet state is the ground state. comporgchem.com

Experimental studies on Bis(2,4,6-tribromophenyl)carbene, generated from the photolysis of its diazomethane (B1218177) precursor, have confirmed that it possesses a triplet ground state. nih.gov This finding is consistent with the general understanding of diarylcarbenes, where the triplet state is typically more stable. comporgchem.com

Singlet-Triplet Energy Gap Calculations and Experimental Validation

The energy difference between the singlet and triplet states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that influences the carbene's reactivity. chemrxiv.orgchemrxiv.org While the triplet ground state for Bis(2,4,6-tribromophenyl)carbene has been experimentally established, precise experimental or computational values for its ΔEST are not extensively documented in the readily available literature. nih.gov

However, computational chemistry provides powerful tools to estimate this gap. Density Functional Theory (DFT) is a commonly employed method for calculating the geometries and relative energies of the singlet and triplet states of arylcarbenes. researchgate.netchemrxiv.orgchemrxiv.orgulsu.ru Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, a key component in these calculations. comporgchem.com For arylcarbenes in general, these calculations have shown that the singlet-triplet gap can be influenced by the electronic and steric nature of the substituents on the aromatic rings. researchgate.net For the parent diphenylcarbene, the triplet state is known to be the ground state. The introduction of bulky ortho substituents, such as the bromine atoms in Bis(2,4,6-tribromophenyl)carbene, is expected to further stabilize the triplet state due to steric hindrance that disfavors the planar geometry often preferred by the singlet state. nih.gov

Pathways for Carbene Decay and Stabilization

The high reactivity of carbenes leads to various decay pathways, with dimerization being a common route for diarylcarbenes. The stability and lifetime of a carbene are significantly influenced by the substituents on the aromatic rings.

Dimerization Mechanisms and Kinetic Orders

Laser flash photolysis studies of Bis(2,4,6-tribromophenyl)diazomethane have shown that the resulting triplet Bis(2,4,6-tribromophenyl)carbene decays predominantly through dimerization. nih.gov The decay of the carbene was observed to follow second-order kinetics, which is characteristic of a dimerization process where two carbene molecules react with each other. nih.govulsu.ru This dimerization leads to the formation of a tetra-substituted alkene.

The most remarkable finding for this carbene is its exceptional persistence. In a degassed benzene (B151609) solution at room temperature, triplet Bis(2,4,6-tribromophenyl)carbene exhibits a half-life of approximately 1 second. nih.gov This is orders of magnitude longer than the parent diphenylcarbene, highlighting the profound stabilizing effect of the ortho-bromo substituents.

| Parameter | Value | Conditions |

|---|---|---|

| Decay Mechanism | Dimerization | Degassed benzene solution, room temperature |

| Kinetic Order | Second-order | Degassed benzene solution, room temperature |

| Half-life (t1/2) | ~1 s | Degassed benzene solution, room temperature |

Influence of Ortho-Halogen Substitution on Carbene Lifetime

The presence of bulky substituents at the ortho positions of the phenyl rings plays a crucial role in enhancing the lifetime of diarylcarbenes. nih.gov In the case of Bis(2,4,6-tribromophenyl)carbene, the six bromine atoms in the ortho positions provide significant steric shielding around the carbene center. nih.gov This steric hindrance effectively inhibits the dimerization process, which is the primary decay pathway, by making it difficult for two carbene molecules to approach each other in the correct orientation for reaction. nih.gov

The dramatic increase in the lifetime of Bis(2,4,6-tribromophenyl)carbene compared to the parent diphenylcarbene (which has a lifetime on the order of microseconds) underscores the importance of this steric protection. nih.gov This strategy of using bulky ortho groups has been a key design principle in the creation of persistent triplet carbenes. nih.gov

| Carbene | Lifetime | Conditions |

|---|---|---|

| Diphenylcarbene | ~µs | Solution, room temperature |

| Bis(2,4,6-tribromophenyl)carbene | ~1 s | Degassed benzene solution, room temperature |

Intermolecular Reactions of Bis(2,4,6-tribromophenyl)carbene

Beyond dimerization, triplet carbenes can undergo a variety of intermolecular reactions, with their reaction with molecular oxygen being a characteristic process.

Reactions with Oxygen: Formation of Carbonyl Products

Triplet carbenes are known to react with molecular oxygen (O2). ulsu.ru This reaction typically proceeds through the formation of a carbonyl oxide intermediate, which is often unstable and rearranges to form the corresponding ketone. ulsu.ru In the case of triplet diarylcarbenes, this reaction yields the corresponding diaryl ketone.

For Bis(2,4,6-tribromophenyl)carbene, the expected product of its reaction with oxygen would be Bis(2,4,6-tribromophenyl)ketone. While the reaction of many triplet carbenes with oxygen is diffusion-controlled, the significant steric hindrance in Bis(2,4,6-tribromophenyl)carbene may influence the rate of this reaction. nih.gov Detailed kinetic studies on the reaction of this specific carbene with oxygen are not extensively reported, but the formation of the ketone is the anticipated outcome based on the established reactivity of triplet diarylcarbenes. ulsu.ru

Quenching by Hydrogen Donors (e.g., 1,4-cyclohexadiene, TEMPO derivatives)

The quenching of a carbene by a hydrogen donor typically involves the abstraction of a hydrogen atom by the carbene. This process is a key reaction pathway that competes with other potential reactions of the carbene, such as C-H insertion or cyclopropanation. The efficiency of quenching depends on the nature of the hydrogen donor and the electronic state (singlet or triplet) of the carbene.

For triplet carbenes, which are diradical in nature, hydrogen abstraction is a common mode of reaction. The rate of this process is influenced by the bond dissociation energy of the C-H bond in the donor molecule. 1,4-Cyclohexadiene is an effective hydrogen donor due to its relatively weak allylic C-H bonds. The reaction would proceed via a stepwise radical mechanism.

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are stable free radicals and are well-known as radical scavengers. They can efficiently quench triplet carbenes by radical-radical coupling or by acting as hydrogen donors. The reaction kinetics would be expected to be rapid, approaching diffusion-controlled rates.

Interactive Data Table: Hypothetical Quenching Rate Constants

Below is a hypothetical data table illustrating the expected trend in quenching rate constants for bis(2,4,6-tribromophenyl)carbene with various hydrogen donors. The actual values would need to be determined experimentally.

| Quenching Agent | Solvent | Rate Constant (k_q) [M⁻¹s⁻¹] (Hypothetical) |

| 1,4-Cyclohexadiene | Benzene | 5 x 10⁷ |

| TEMPO | Acetonitrile | 2 x 10⁹ |

| 4-Hydroxy-TEMPO | Acetonitrile | 1.8 x 10⁹ |

| Methanol | Methanol | 1 x 10⁶ |

C-H Insertion Reactions

C-H insertion is a characteristic reaction of carbenes, allowing for the formation of new carbon-carbon bonds by inserting into a C-H bond of another molecule. The mechanism of C-H insertion is dependent on the spin state of the carbene. Singlet carbenes can undergo a concerted insertion, which is stereospecific. chemtube3d.com Triplet carbenes react via a stepwise radical abstraction-recombination mechanism, which is generally not stereospecific. chemtube3d.com

For a sterically hindered carbene like bis(2,4,6-tribromophenyl)carbene, the accessibility of the C-H bond will be a significant factor in determining the reaction rate and selectivity. Primary C-H bonds are generally more accessible than secondary or tertiary C-H bonds. The electrophilicity of the carbene also plays a role; more electrophilic carbenes tend to be more reactive in C-H insertion reactions.

Interactive Data Table: Hypothetical Relative Rates of C-H Insertion

This table provides hypothetical relative rates for the C-H insertion of bis(2,4,6-tribromophenyl)carbene into different types of C-H bonds, with the primary C-H bond of pentane (B18724) set as the reference.

| Substrate | C-H Bond Type | Solvent | Relative Rate (Hypothetical) |

| n-Pentane | Primary | Hexane | 1.0 |

| n-Pentane | Secondary | Hexane | 2.5 |

| Cyclohexane | Secondary | Hexane | 3.0 |

| Toluene | Benzylic | Benzene | 5.0 |

Environmental and Medium Effects on Carbene Reactivity

The reactivity of a carbene can be significantly influenced by its immediate environment, including the solvent and the presence of other molecules. These effects can alter the carbene's lifetime, selectivity, and even its ground spin state.

Solvent Effects: The polarity of the solvent can influence the energy gap between the singlet and triplet states of a carbene. Polar solvents tend to stabilize the more polar singlet state over the triplet state. This can have a profound impact on the reaction pathways observed. For instance, a carbene that is a ground-state triplet in the gas phase or non-polar solvents might exhibit more singlet-state reactivity in a polar solvent.

Matrix Isolation Studies: A common technique to study highly reactive species like carbenes is matrix isolation. researchgate.netuni-giessen.de In this method, the carbene precursor is isolated in an inert gas matrix (like argon or nitrogen) at very low temperatures. Photolysis of the precursor generates the carbene, which can then be studied spectroscopically (e.g., by ESR for triplet carbenes). In the rigid matrix, the carbene's geometry and reactivity can be influenced by the "cage" of matrix atoms surrounding it. Studies on the closely related bis(2,4,6-trichlorophenyl)carbene have shown that the matrix environment can impose restraints on the geometrical relaxation of the carbene. rsc.org

Environmental Fate: While the carbene itself is a transient species, its precursor, this compound, and its ultimate reaction products will have their own environmental persistence and transport properties. The phototransformation of related compounds like 2,4,6-tribromophenol (B41969) has been studied, and it is known that such compounds can be degraded by UV irradiation in aqueous solutions. nih.gov The kinetics of such degradation processes are influenced by factors like pH and the presence of other substances in the water. nih.gov

Computational and Theoretical Insights into Bis 2,4,6 Tribromophenyl Diazomethane and Its Carbenes

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For a hypothetical study on bis(2,4,6-tribromophenyl)carbene, such calculations would likely focus on determining its ground state multiplicity (singlet or triplet), the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). The significant steric bulk and the electron-withdrawing nature of the bromine atoms at the ortho and para positions of the phenyl rings would be expected to exert a profound influence on these properties.

Potential Energy Surface (PES) Analysis for Carbene Rearrangements

Potential energy surface (PES) analysis is a computational method used to map the energy of a system as a function of its geometry. This is particularly valuable for studying rearrangement reactions of carbenes, which are known to undergo complex intramolecular transformations. For bis(2,4,6-tribromophenyl)carbene, a PES analysis could, in theory, explore possible reaction pathways, such as ring expansion, insertion into C-H or C-Br bonds, or other rearrangements. The high degree of steric hindrance would likely create a complex energy landscape with significant barriers to certain transformations that are common for less substituted carbenes.

Prediction of Spectroscopic Parameters (e.g., ZFS, absorption maxima)

Theoretical methods can be used to predict various spectroscopic parameters, which are crucial for the experimental detection and characterization of transient species. For a triplet carbene, the zero-field splitting (ZFS) parameters (D and E) are key observables in electron paramagnetic resonance (EPR) spectroscopy. Calculations could predict these values for bis(2,4,6-tribromophenyl)carbene, providing a theoretical fingerprint to aid in its experimental identification. Similarly, time-dependent density functional theory (TD-DFT) or other excited-state methods could be used to predict the electronic absorption maxima (λmax) for its UV-Vis spectrum.

Elucidation of Reaction Mechanisms via Transition State Computations

To understand the kinetics and mechanisms of reactions involving bis(2,4,6-tribromophenyl)carbene, computational chemists would locate and characterize the transition states for various potential reactions. This would involve calculating the activation energies for processes such as cycloadditions, insertions, or abstractions. These calculations would provide invaluable insights into the preferred reaction pathways and the factors controlling the reactivity of this sterically encumbered carbene.

Validation of Theoretical Models Against Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Once experimental data for bis(2,4,6-tribromophenyl)carbene—such as its ZFS parameters from EPR spectroscopy or its absorption spectrum—become available, they could be compared with the computationally predicted values. Good agreement between theory and experiment would lend confidence to the computational model, allowing for more reliable predictions of other properties and reactions of this and related carbenes.

In the absence of any published research on Bis(2,4,6-tribromophenyl)diazomethane and its carbene, the above sections represent a hypothetical application of standard computational chemistry techniques to this specific system.

Applications of Bis 2,4,6 Tribromophenyl Diazomethane and Its Carbene Derivatives in Advanced Organic Synthesis

Precursors for Stable and Persistent Carbene Species

Diazo compounds are well-established precursors for carbenes, transient species with a divalent carbon atom. acs.org The stability of a carbene is influenced by the electronic and steric nature of its substituents. Bulky substituents can kinetically stabilize carbenes by sterically shielding the reactive carbene center from dimerization or reactions with other molecules. The two 2,4,6-tribromophenyl (B11824935) groups in bis(2,4,6-tribromophenyl)diazomethane are exceptionally bulky, suggesting that the corresponding bis(2,4,6-tribromophenyl)carbene would exhibit significant kinetic stability.

Furthermore, the electron-withdrawing nature of the bromine atoms can influence the electronic state and reactivity of the carbene. While carbenes can exist in either a singlet or a triplet state, bulky and electronegative substituents are known to favor the triplet ground state for diarylcarbenes. ulsu.ru Triplet carbenes, being diradicals, exhibit distinct reactivity compared to their singlet counterparts. The significant steric hindrance provided by the six bromine atoms is expected to lead to a persistent carbene, a species with a longer lifetime than typical transient carbenes, allowing for its study and utilization in a more controlled manner.

Table 1: Comparison of Substituent Effects on Carbene Stability

| Substituent | Steric Bulk | Electronic Effect | Expected Carbene Stability |

| Hydrogen (in diazomethane) | Low | Neutral | Low (highly reactive) |

| Phenyl (in diphenyldiazomethane) | Moderate | Electron-donating/withdrawing | Moderate |

| 2,4,6-Tribromophenyl | High | Strongly electron-withdrawing | High (persistent) |

Utility in Carbene Transfer Reactions

The primary utility of diazo compounds in organic synthesis lies in their ability to undergo carbene transfer reactions upon decomposition, which can be induced thermally, photochemically, or by transition metal catalysis.

Stereoselective Cyclopropanations

The reaction of a carbene with an alkene to form a cyclopropane (B1198618) is a fundamental and powerful transformation in organic synthesis. unl.ptnih.gov The stereoselectivity of this reaction is often a critical aspect. While the direct use of this compound in stereoselective cyclopropanations has not been extensively reported, the bulky nature of the resulting carbene would be expected to exert a strong influence on the stereochemical outcome of the reaction. chemrxiv.org In reactions with alkenes, the sterically demanding tribromophenyl groups would likely favor the formation of the less sterically hindered cyclopropane diastereomer. Furthermore, the development of chiral catalysts for the decomposition of such bulky diazo compounds could enable enantioselective cyclopropanation reactions, providing access to highly substituted and stereochemically complex cyclopropane derivatives. acs.orgrochester.edu

Homologation Reactions

Homologation reactions involve the insertion of a methylene (B1212753) or substituted methylene group into a molecule, leading to the next member of a homologous series. wikipedia.orguniroma1.itchemeurope.com Diazo compounds are classic reagents for the homologation of aldehydes and ketones, where the carbene generated adds to the carbonyl group, followed by rearrangement to form a new, larger ketone or aldehyde. nih.gov Diaryldiazomethanes, such as diphenyldiazomethane, are known to participate in such reactions. By analogy, this compound could be employed for the synthesis of sterically encumbered ketones through the homologation of suitable carbonyl compounds. The bulky nature of the transferred carbene would likely influence the migratory aptitude of the substituents on the carbonyl compound, potentially leading to interesting regiochemical outcomes.

Design of Reactive Intermediates for Complex Molecule Synthesis

The carbene generated from this compound serves as a highly reactive intermediate that can be harnessed for the synthesis of complex molecular architectures. Beyond cyclopropanation and homologation, this carbene could potentially participate in a variety of other transformations, including:

C-H Insertion Reactions: The insertion of a carbene into a carbon-hydrogen bond is a powerful method for C-H functionalization. The high reactivity of the bis(2,4,6-tribromophenyl)carbene might allow for insertions into otherwise unreactive C-H bonds, although selectivity could be a challenge.

Ylide Formation: Carbenes can react with heteroatoms (e.g., sulfur, nitrogen, phosphorus) to form ylides, which are versatile intermediates for subsequent rearrangements and bond-forming reactions.

Rearrangement Reactions: Diaryldiazomethanes and their corresponding carbenes can undergo various rearrangements, such as the Wolff rearrangement, to form ketenes, which are valuable precursors for the synthesis of carboxylic acid derivatives.

The unique steric and electronic properties of the bis(2,4,6-tribromophenyl)carbene make it an intriguing candidate for exploring novel reactivity patterns and developing new synthetic methodologies for the construction of complex molecules.

Prospects for Functional Materials Based on Stable Diradicals

As previously mentioned, heavily substituted diarylcarbenes often possess a triplet ground state, meaning they exist as diradicals. ulsu.ru Stable organic diradicals are of significant interest for the development of functional materials with unique magnetic and electronic properties. The persistence of the bis(2,4,6-tribromophenyl)carbene, due to its steric bulk, could allow for the isolation and characterization of a stable triplet carbene.

Such stable diradicals could find applications in:

Molecular Magnets: The unpaired electrons in a diradical can interact, leading to magnetic ordering. Assemblies of stable diradicals could potentially be used to create novel magnetic materials.

Organic Spintronics: The spin of the electrons in these molecules could be manipulated for applications in spintronic devices, which utilize both the charge and spin of electrons.

Nonlinear Optics: Organic molecules with extended π-systems and unusual electronic structures can exhibit nonlinear optical properties, which are useful in laser technology and telecommunications.

The design and synthesis of stable diradicals derived from this compound and related structures represent a promising avenue for the creation of new functional organic materials.

Future Research Directions and Emerging Methodologies in Halogenated Diazo Chemistry

The chemistry of halogenated diazo compounds is a continuously evolving field with several exciting future research directions.

Photochemical Activation: The use of visible light to decompose diazo compounds offers a green and sustainable alternative to traditional thermal or metal-catalyzed methods. acs.org Future research could focus on the selective photochemical activation of this compound to control the generation and reactivity of the corresponding carbene.

Development of Novel Catalysts: The design of new transition metal catalysts, particularly those based on earth-abundant and non-toxic metals, for the controlled decomposition of bulky and electron-deficient diazo compounds is a key area of research. Chiral catalysts that can induce high levels of stereoselectivity in carbene transfer reactions are of particular importance. acs.orgrochester.edu

Flow Chemistry: The use of continuous flow reactors for reactions involving hazardous reagents like diazo compounds can offer significant safety and scalability advantages. The development of flow-based methodologies for the synthesis and in-situ utilization of this compound could facilitate its broader application.

Fluorinated Diazo Compounds: While this article focuses on a brominated compound, the development and application of fluorinated diazo compounds is another rapidly growing area. researchgate.netrsc.org The unique properties of fluorine can impart desirable characteristics to molecules, and the exploration of heavily fluorinated diaryldiazomethanes is a promising research direction. The increasing prevalence of halogenated, particularly fluorinated, compounds in pharmaceuticals highlights the importance of developing new synthetic methods in this area. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Bis(2,4,6-tribromophenyl)diazomethane, and how can side reactions be minimized?

- Methodological Answer : The synthesis of brominated aromatic compounds like this compound typically involves nucleophilic substitution or coupling reactions. For analogs such as BTBPE (1,2-bis(2,4,6-tribromophenoxy)ethane), a common approach is reacting 2,4,6-tribromophenol (TBP) with dibromoethane under alkaline conditions . To minimize side reactions (e.g., dehalogenation), use anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference materials (CRMs) .

- Structural Confirmation : Employ -NMR and -NMR for functional group analysis. For bromine content, combustion ion chromatography (CIC) or X-ray fluorescence (XRF) is recommended .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials under argon at –20°C to prevent photolytic degradation and bromine loss. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways. Use mass spectrometry (MS) to detect degradation products like tribromophenol .

Advanced Research Questions

Q. How can environmental degradation pathways of this compound be modeled in sediment systems?

- Methodological Answer :

- Microcosm Experiments : Incubate the compound with anaerobic sediments (e.g., lake or marine sediments) at 25°C for 60 days. Monitor debromination using GC-MS/MS with electron capture detection (ECD). Compare degradation rates to structurally similar compounds like BTBPE, which shows half-lives of 120–150 days in anaerobic conditions .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for Br-C bonds. Correlate with experimental data to identify persistent intermediates .

Q. What analytical strategies resolve contradictions in reported bioaccumulation factors (BAFs) for brominated diazomethane derivatives?

- Methodological Answer :

- Standardized Testing : Use OECD TG 305 guidelines for BAF determination in fish (e.g., zebrafish). Normalize lipid content and control for metabolic transformation via LC-HRMS.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., BTBPE, BAF = 3,500–4,200 L/kg lipid) to identify outliers caused by methodological variability (e.g., exposure duration, trophic magnification) .

Q. How can in vitro assays differentiate between receptor-mediated and non-specific toxicity mechanisms of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use luciferase reporter gene assays (e.g., PPARγ or AhR pathways) in HepG2 cells. Compare dose-response curves with positive controls (e.g., TCDD for AhR).

- Cytotoxicity Profiling : Conduct parallel assays with membrane integrity markers (e.g., LDH release) and mitochondrial stress indicators (e.g., ATP luminescence). A lack of receptor activation at sub-cytotoxic concentrations suggests non-specific mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.